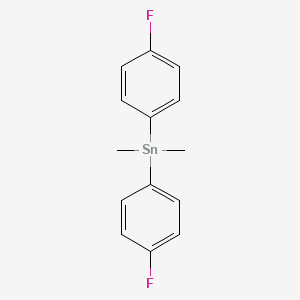![molecular formula C15H26N2O3 B14129194 Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a cyclohexane ring, a carbamate group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate typically involves the reaction of cyclohexyl isocyanate with methyl cyclohexanecarboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and adjusted to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and esters.
Scientific Research Applications
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A related compound with a similar cyclohexane ring structure.
Methyl 1-cyclohexene-1-carboxylate: Another related compound with a cyclohexene ring and a methyl ester group.
1-Methyl-1-cyclohexanecarboxylic acid: A compound with a similar cyclohexane ring and a carboxylic acid group.
Uniqueness
Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate is unique due to the presence of both a carbamate group and a methyl ester group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
methyl 1-(cyclohexylcarbamoylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H26N2O3/c1-20-13(18)15(10-6-3-7-11-15)17-14(19)16-12-8-4-2-5-9-12/h12H,2-11H2,1H3,(H2,16,17,19) |
InChI Key |
PUIKMYRVYUSFEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)NC(=O)NC2CCCCC2 |
solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



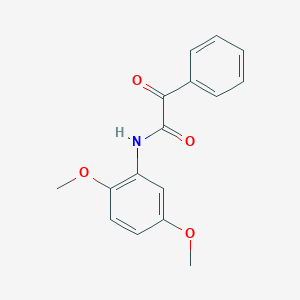
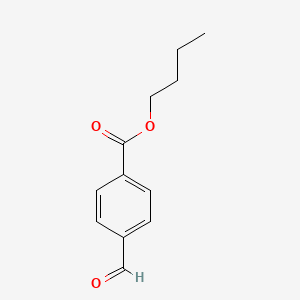
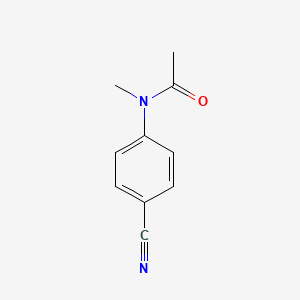



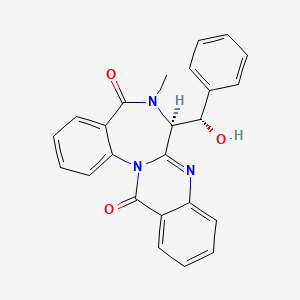
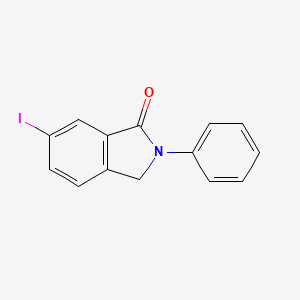
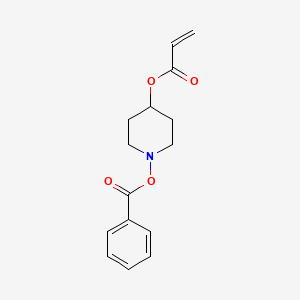

![N-hydroxy-4-[4-(4-hydroxybut-2-ynoxy)phenyl]sulfonyl-2,2-dimethylthiomorpholine-3-carboxamide](/img/structure/B14129185.png)
![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
